6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIZCIQVYDCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, methylthiol, and nicotinonitrile.
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylthiol in the presence of a base to form 4-chlorophenyl methyl sulfide.
Cyclization: The intermediate product undergoes cyclization with nicotinonitrile under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 6-(4-chlorophenyl)-2-(methylsulfanyl)nicotinonitrile with analogues from the literature:
Key Observations :
- Lipophilicity: Methylsulfanyl (SCH₃) substituents (logP ~2.5–3.0, estimated) enhance membrane permeability compared to polar groups like amino (NH₂) or hydroxyl.
- Melting Points: Allyloxy (OCH₂CH=CH₂) and propargyloxy (OCH₂C≡CH) derivatives () exhibit lower melting points (~176–182°C) than aryl amino analogues (>200°C), suggesting weaker crystal lattice interactions.
Biological Activity
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNS. The compound features a chlorophenyl group, a methylsulfanyl group, and a nicotinonitrile moiety, which contribute to its unique pharmacological properties.
The primary biological activity of this compound involves its interaction with specific enzymes and pathways:
- Target Enzyme : The compound primarily inhibits 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) , which plays a crucial role in the conversion of cortisol to cortisone. By inhibiting this enzyme, the compound disrupts the cortisol-cortisone balance, leading to altered potassium levels in the body.
- Biochemical Pathways : The inhibition of 11β-HSD2 affects the regulation of potassium excretion in the gastrointestinal tract, which can have significant physiological effects.
Biological Activity and Efficacy
Research has demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notable findings include:
- Anticancer Properties : In vitro studies have shown that derivatives of nicotinonitriles exhibit promising cytotoxic effects against several cancer cell lines, including NCI-H460 (large cell lung cancer) and RKOP-27 (colon cancer). The compound's IC values indicate significant potency in inhibiting cell proliferation .
Case Studies
Several studies have explored the biological activities of related compounds and their derivatives:
- Study on Antiproliferative Effects :
-
Enzymatic Inhibition Studies :
- A study focused on the inhibition of 11β-HSD2 by nicotinonitrile derivatives demonstrated that these compounds could effectively modulate steroid metabolism, influencing various physiological processes related to stress response and electrolyte balance.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | IC (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Anticancer | 16-25 | 11β-HSD2 |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Antifibrotic | Not specified | Unknown |
| N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine | Antihypertensive | Not specified | Unknown |
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile?
The synthesis involves multi-step reactions, including nicotinonitrile core formation and functional group modifications. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require 60–80°C to balance yield and side-product formation .
- Catalysts : Potassium hydroxide or similar bases improve nucleophilic substitution at the sulfur atom in the methylsulfanyl group .
Q. Example Optimization Protocol :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO | >80% yield |
| Temperature | 70°C | Minimizes decomposition |
| Reaction Time | 12–24 hrs | Ensures completion of S-alkylation |
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~115 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (CHClNS: calculated 267.02 g/mol) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., chlorophenyl orientation) .
Q. What preliminary biological screening approaches are suitable for this compound?
Initial screens should focus on target identification and dose-response relationships:
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates (IC determination) .
- Antimicrobial Activity : Use microbroth dilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of methylsulfanyl group introduction?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates:
Q. How to resolve contradictions in reported biological activity data across structurally similar compounds?
Compare substituent effects systematically:
| Compound | Substituent | Biological Activity (IC) | Source |
|---|---|---|---|
| Target Compound | 4-Cl, SMe | 12 µM (Kinase X) | |
| Analog A | 3-CF, SMe | 8 µM (Kinase X) | |
| Analog B | 4-Cl, OMe | >50 µM (Kinase X) |
Q. Methodology :
Q. What strategies enhance the stability of this compound in aqueous media for drug delivery studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the nitrile position to improve solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to reduce hydrolysis .
- Stability Testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
Data Contradictions and Validation
Q. How to address discrepancies in reported cytotoxicity data between independent studies?
Potential causes include:
- Cell Line Variability : Genetic drift or culture conditions (e.g., hypoxia) .
- Purity : HPLC purity >95% required; impurities (e.g., unreacted chlorophenyl precursors) skew results .
Validation Steps : - Replicate assays across multiple labs using standardized protocols.
- Cross-validate with orthogonal methods (e.g., apoptosis markers via flow cytometry).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
